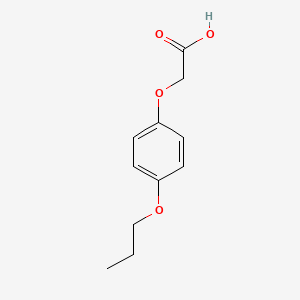

2-(4-propoxyphenoxy)acetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-propoxyphenoxy)acetic Acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by its solid physical state, a melting point of 95°C, and a predicted boiling point of approximately 351.5°C at 760 mmHg .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propoxyphenoxy)acetic Acid typically involves the reaction of 4-propoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-(4-propoxyphenoxy)acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-propoxybenzoic acid.

Reduction: Formation of 4-propoxyphenoxyethanol.

Substitution: Formation of brominated or nitrated derivatives of this compound.

科学的研究の応用

2-(4-propoxyphenoxy)acetic Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-propoxyphenoxy)acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s phenoxy group allows it to fit into the active site of the enzyme, blocking its activity and exerting its effects.

類似化合物との比較

Similar Compounds

Phenoxyacetic acid: A simpler analog with similar chemical properties but lacking the propoxy group.

4-Bromophenoxyacetic acid: Contains a bromine atom, making it more reactive in substitution reactions.

Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups.

Uniqueness

2-(4-propoxyphenoxy)acetic Acid is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research applications.

生物活性

2-(4-Propoxyphenoxy)acetic acid, also known as a phenoxyacetic acid derivative, is a compound that has garnered interest for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

The molecular formula of this compound is C_{12}H_{14}O_{4}, and its structure features a propoxy group attached to a phenoxyacetic acid backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{14}O_{4} |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 713509-19-4 |

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study focused on phenoxyacetic acid derivatives demonstrated that certain compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Case Study: COX-2 Inhibition

In a comparative study, several phenoxyacetic acid derivatives were evaluated for their COX-2 inhibitory activity. The results showed that some derivatives had IC50 values in the range of 0.06 to 0.09 μM, indicating potent inhibition of COX-2 without significant effects on COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Pain Relief Mechanism

The analgesic effect of this compound may be attributed to its ability to modulate pain pathways by inhibiting specific enzymes involved in prostaglandin synthesis. This mechanism is similar to that of well-known NSAIDs, which reduce pain and inflammation by blocking COX enzymes.

Table 2: Comparative IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Mefenamic Acid | 5.3 | 1.98 |

| Celecoxib | >10 | 0.05 |

| This compound | Not reported | 0.06 - 0.09 |

The biological activity of this compound may also involve interactions with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). PPARs play a vital role in regulating gene expression related to lipid metabolism and inflammation.

PPAR Activation Studies

Recent studies have shown that certain phenoxyacetic acid derivatives can act as agonists for PPARδ, which is implicated in anti-inflammatory responses and metabolic regulation . The activation of PPARδ can lead to downstream effects that enhance insulin sensitivity and reduce inflammation.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In studies involving related phenoxyacetic acids, parameters such as liver enzyme levels (AST and ALT), kidney function markers (creatinine and urea), and overall histopathological evaluations were conducted to ensure safety .

Summary of Toxicological Findings

Most derivatives exhibited favorable safety profiles with no significant adverse effects noted at therapeutic doses. However, further studies are needed to comprehensively evaluate the long-term safety of this compound.

特性

IUPAC Name |

2-(4-propoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZBDXUBFHRCQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406553 |

Source

|

| Record name | (4-propoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713509-19-4 |

Source

|

| Record name | (4-propoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。